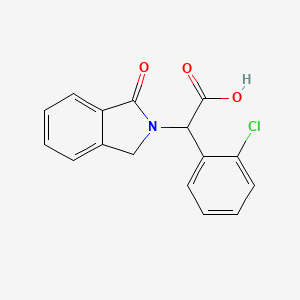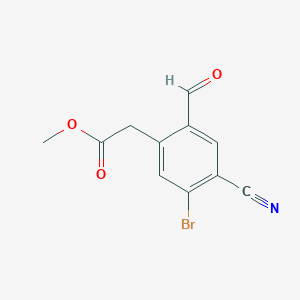
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
Übersicht
Beschreibung
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid (2-BCTPA) is a compound that has been used in scientific research for a variety of applications. It is a brominated phenylacetic acid derivative that has been used in a wide range of studies, including those related to biochemistry, physiology, pharmacology, and toxicology. 2-BCTPA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research in many areas.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic studies, as a reagent in the synthesis of other compounds, and as a probe in studies of protein-ligand interactions. It has also been used in studies of drug metabolism, drug transport, and drug-receptor interactions. In addition, 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid has been used in the study of the structure and function of membrane proteins and in studies of the structure and function of proteins that are involved in signal transduction.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, and as an agonist of several G-protein-coupled receptors. It is also believed to interact with several ion channels and transporters, which could explain its ability to modulate the activity of several metabolic pathways.
Biochemical and Physiological Effects
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several cytochrome P450 enzymes, which could explain its ability to modulate the activity of several metabolic pathways. It has also been found to interact with several G-protein-coupled receptors, which could explain its ability to modulate the activity of several signaling pathways. In addition, 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid has been found to interact with several ion channels and transporters, which could explain its ability to modulate the activity of several membrane proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available, and it can be synthesized in a variety of ways. It is also a relatively non-toxic compound, which makes it a safe and effective tool for research. However, it is important to note that 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid can be degraded by light and air, so it is important to store it in a dark, airtight container.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid. It could be used to further study the mechanisms of action of cytochrome P450 enzymes and G-protein-coupled receptors, as well as the mechanisms of action of ion channels and transporters. It could also be used to further study the structure and function of membrane proteins, and to study the structure and function of proteins involved in signal transduction. In addition, 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid could be used to further study the effects of drugs on metabolic pathways, drug transport, and drug-receptor interactions.
Eigenschaften
IUPAC Name |
2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-9-5(3-8(16)17)1-7(10(12,13)14)2-6(9)4-15/h1-2H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZBJRQVZIFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)

![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)

![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)
![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)


![3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide](/img/structure/B1414265.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide](/img/structure/B1414266.png)


